![molecular formula C10H8BrF3O2 B3037987 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid CAS No. 68755-36-2](/img/structure/B3037987.png)
3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
“3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H8BrF3O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c11-8-5-7 (10 (12,13)14)3-1-6 (8)2-4-9 (15)16/h1,3,5H,2,4H2, (H,15,16) and the InChI key is VLXQANRLIUVBKP-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Chemical Reactions Analysis
As mentioned earlier, while specific reactions involving “this compound” are not available, similar compounds have been used in various chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.07 . It is a solid at room temperature . The density of a similar compound, “2-[4-(Bromomethyl)phenyl]propionic acid”, at 25°C is 1.4212g/ml .Scientific Research Applications
Synthesis and Chemical Properties
- 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, related to 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid, have been prepared using Wittig methylenation, providing access to functionalized (trifluoromethyl)benzenes and -pyridines. This highlights the potential utility of related compounds in organic synthesis and materials science (Volle & Schlosser, 2002).
- Synthesis techniques for 3-(trichlorogermyl)propanoic acid and 3-(triphenylgermyl)propanoic acid, compounds with structural similarities to this compound, showcase unique reactivity and potential for creating diverse organic molecules (Qiang et al., 2010).
Biological and Pharmaceutical Research
- Studies on similar compounds, like 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, have explored their interactions with DNA, urease inhibition, and antioxidant properties, indicating potential biomedical applications (Rasool et al., 2021).
- The phytotoxic and genotoxic effects of cinnamic acid derivatives (structurally similar to this compound) on wheat plants highlight the ecological impact and potential applications in agriculture and environmental sciences (Jităreanu et al., 2013).
Material Science and Chemistry
- Research into 3-(4-Bromo phenyl) azetidine and similar compounds demonstrates the exploration of novel antimicrobial agents, suggesting potential applications in material science and medical research (Doraswamy & Ramana, 2013).
- The development of new synthetic methods for producing complex organic compounds like 2-(4-bromo phenyl)-3-(tertiarybutyloxy carbonyl amino)-propan-1-ol-(4-toluene sulphonate) showcases the potential for advancing synthetic techniques in chemistry (Davadra et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
The trifluoromethyl group in similar compounds has been suggested to enhance drug potency by lowering the pKa of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
properties
IUPAC Name |
3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXQANRLIUVBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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